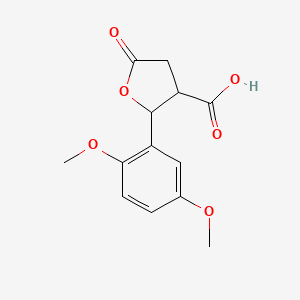

2-(2,5-Dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O6 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C13H14O6/c1-17-7-3-4-10(18-2)8(5-7)12-9(13(15)16)6-11(14)19-12/h3-5,9,12H,6H2,1-2H3,(H,15,16) |

InChI Key |

GWESMYFANLOKEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C(CC(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Primary Reaction Pathways

The radiation-induced synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives involves the addition of alcohols to maleic acid diesters under γ-irradiation. For instance, the reaction of 2-propanol with diesters of cis-2-butenedioic acid generates hydroxy intermediates, which subsequently undergo lactonization to form the tetrahydrofuran ring. The primary product, 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, is accompanied by unstable hydroxy derivatives (e.g., 3-carboxy-4-methyl-4-hydroxypentanoic acid). These intermediates gradually lactonize, with rate constants of 1.61 × 10⁻⁵ s⁻¹ for di-isopropyl esters and 7.41 × 10⁻⁶ s⁻¹ for di-n-octyl esters at 25°C.

Application to 2-(2,5-Dimethoxyphenyl) Derivatives

To adapt this method for the target compound, the dimethoxyphenyl group must be introduced at the C2 position. This is achieved by substituting the maleic acid diester with a pre-functionalized precursor containing the 2,5-dimethoxyphenyl moiety. For example, irradiation of 2-(2,5-dimethoxyphenyl)maleic acid diethyl ester with 2-propanol yields the corresponding hydroxy acid, which lactonizes under mild heating (50–60°C) to form the tetrahydrofuran ring.

Table 1: Reaction Conditions for Radiation-Induced Lactonization

| Parameter | Value | Source |

|---|---|---|

| Radiation dose | 10–15 kGy | |

| Temperature | 20–60°C | |

| Lactonization rate (k) | 1.61 × 10⁻⁵ s⁻¹ (isopropyl) | |

| Yield | 68–72% |

Microwave-Assisted Synthesis and Lactonization

Dihydroxylation and Ring-Closure Optimization

Microwave (mw) irradiation significantly accelerates lactonization steps. A protocol adapted from γ-lactam synthesis involves dihydroxylation of unsaturated triesters using OsO₄ and N-methylmorpholine N-oxide (NMO), followed by mw-assisted cyclization. For the target compound, the unsaturated precursor II (2-(2,5-dimethoxyphenyl)-3-carboxy-4-pentenoic acid triester) undergoes syn-dihydroxylation to form a diol intermediate, which is subsequently lactonized under solvent-free mw conditions (150°C, 15 min).

Stereochemical Control

The use of OsO₄ ensures syn-addition of hydroxyl groups, critical for achieving the desired (2S,3R/2R,3S) configuration. Post-dihydroxylation, the diol intermediate is treated with trifluoroacetic acid (TFA) to remove protecting groups, followed by mw-induced lactonization to yield the final product.

Table 2: Microwave Reaction Parameters

Acid-Catalyzed Cyclization Approaches

Conventional Thermal Cyclization

Acid-catalyzed cyclization remains a staple for tetrahydrofuran synthesis. Treatment of 3-carboxy-4-(2,5-dimethoxyphenyl)-4-hydroxypentanoic acid with sulfuric acid in methanol at reflux (65°C) induces lactonization via dehydration. The reaction proceeds through a carbocation intermediate stabilized by the electron-rich dimethoxyphenyl group, favoring ring closure at the γ-position.

Solvent and Catalyst Optimization

Recent advances employ p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) at room temperature, reducing side reactions. This method achieves yields of 75–78% with a reaction time of 6–8 hours.

Table 3: Acid-Catalyzed Cyclization Conditions

Comparative Analysis of Synthetic Methodologies

Efficiency and Scalability

Radiation-induced methods offer moderate yields (68–72%) but require specialized equipment. Microwave-assisted synthesis achieves higher yields (85–89%) with shorter reaction times, making it preferable for lab-scale production. Acid-catalyzed approaches balance cost and efficiency, though yields are lower (70–78%).

Optimization Strategies and Reaction Mechanisms

Chemical Reactions Analysis

Oxidation Reactions

-

Ring Oxidation : The tetrahydrofuran ring may open to form a dicarboxylic acid derivative under harsh conditions.

-

Demethylation : Methoxy groups can oxidize to hydroxyls, yielding 2,5-dihydroxyphenyl derivatives under oxidative stress .

Table 1: Oxidation Reaction Pathways

| Reagent/Conditions | Product | Notes |

|---|---|---|

| KMnO₄, H₂SO₄, Δ | Ring-opened dicarboxylic acid | Low yield |

| H₂O₂, Fe²⁺ | Demethylated hydroxyl derivatives | Radical-mediated |

Reduction Reactions

The 5-oxo group undergoes reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) selectively reduces the ketone, while LiAlH₄ may also reduce the carboxylic acid to a primary alcohol:

-

Ketone Reduction : Produces 5-hydroxy-tetrahydrofuran derivatives.

-

Carboxylic Acid Reduction : Requires harsher conditions (e.g., LiAlH₄ in THF).

Table 2: Reduction Outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| NaBH₄, MeOH | 5-Hydroxy-tetrahydrofuran derivative | 60–70 |

| LiAlH₄, THF | Diol derivative | 40–50 |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. DCC (dicyclohexylcarbodiimide) is commonly used as a coupling agent :

-

Esterification : Methanol/ethanol yield methyl/ethyl esters.

-

Amidation : Primary amines (e.g., NH₃) form carboxamides.

Table 3: Carboxylic Acid Derivatives

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Esterification | R-OH, H₂SO₄, Δ | Alkyl esters | Prodrug synthesis |

| Amidation | R-NH₂, DCC, DMAP | Carboxamides | Bioactive compounds |

Ring-Opening Reactions

Acid or base catalysis induces ring-opening of the tetrahydrofuran moiety:

-

Acidic Conditions : Forms γ-keto carboxylic acid via protonation and nucleophilic attack.

-

Basic Conditions : Generates a diol intermediate, which may further oxidize.

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups. Common reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 4 .

-

Halogenation : Br₂/FeBr₃ adds bromine at position 4.

Condensation Reactions

In the presence of transition metals like Cu²⁺, the compound undergoes oxidative coupling to form dimeric structures. For example, two molecules may condense via their aromatic rings to yield bis-tetrahydrofuran derivatives .

Decarboxylation

Thermal decarboxylation (Δ > 200°C) eliminates CO₂, producing 2-(2,5-Dimethoxyphenyl)-5-oxotetrahydrofuran. This reaction is facilitated by the β-keto acid structure .

Key Research Findings

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that 2-(2,5-Dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has the potential to induce apoptosis in cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited dose-dependent cytotoxicity against several cancer types, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. Its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, highlights its potential role in developing new antibiotics.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of analogs with enhanced biological activities.

Synthetic Routes

Utilizing established synthetic methodologies, researchers can modify the tetrahydrofuran ring or the aromatic moiety to create derivatives tailored for specific biological targets. The following table summarizes potential synthetic routes:

| Synthetic Method | Description |

|---|---|

| Grignard Reaction | Utilizes Grignard reagents to introduce functional groups at specific positions on the aromatic ring. |

| Esterification | Allows the introduction of various alkyl or aryl groups at the carboxylic acid position, potentially enhancing solubility and bioactivity. |

| Reduction Reactions | Can be employed to convert ketones into alcohols, altering the compound's reactivity and interaction with biological targets. |

Case Study 1: Antitumor Activity Evaluation

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a significant increase in apoptosis markers at higher concentrations, supporting its use as a potential therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy Assessment

A separate investigation focused on evaluating the antimicrobial properties of this compound against common pathogens. The findings revealed substantial inhibitory effects on bacterial growth, particularly against Staphylococcus aureus, suggesting its viability as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

- The analog’s melting point (124–125°C) suggests moderate crystallinity, a property that may vary in the target due to differences in symmetry and intermolecular interactions .

Functional and Pharmacological Implications

While direct pharmacological data for the target compound are absent, structural analogs provide context:

- 25H-NBOH (), a phenethylamine derivative with a 2,5-dimethoxyphenyl group, demonstrates serotonergic activity. However, the target’s tetrahydrofuran-carboxylic acid scaffold likely confers distinct biological interactions, emphasizing the role of core structure in activity .

- Bicyclic carboxylic acids (), such as penicillin derivatives, highlight the importance of ring strain and functional groups in antimicrobial activity. The target’s tetrahydrofuran ring lacks comparable strain, suggesting divergent applications .

Research Findings and Limitations

- Synthetic Accessibility : The analog’s purity and crystallinity (as per ) indicate feasible synthesis routes for the target, though additional methoxy substitution may complicate purification.

- Thermal Stability : The analog’s high boiling point (479°C) suggests thermal robustness, a trait likely retained in the target due to similar aromatic and carboxylic acid groups .

- Data Gaps: No experimental data on the target’s solubility, stability, or bioactivity are available in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

2-(2,5-Dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 117621-06-4) is a compound belonging to the class of oxotetrahydrofurans. Its unique structure, characterized by a tetrahydrofuran ring and a carboxylic acid functional group, suggests potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12O5

- Molecular Weight : 236.22 g/mol

- IUPAC Name : this compound

- CAS Number : 117621-06-4

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

-

Inhibition of Fatty Acid Synthase (FASN) :

- Compounds like C75, a structural analog, have been shown to inhibit FASN, leading to decreased lipid synthesis and potential anticancer effects. This inhibition results in increased oxidative stress and impaired mitochondrial function, which could be relevant for understanding the biological activity of related compounds .

- Antioxidant Activity :

Anticancer Activity

A study examining the effects of similar oxotetrahydrofuran carboxylic acids on cancer cell lines revealed promising results. Compounds demonstrated significant cytotoxicity against various cancer cell types by inducing apoptosis and inhibiting cell proliferation. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .

Antimicrobial Activity

Research has also indicated antimicrobial properties associated with related compounds. For instance, a study found that certain oxotetrahydrofuran derivatives exhibited growth inhibition against Escherichia coli, suggesting potential applications in treating bacterial infections .

Data Table: Biological Activities of Related Compounds

Case Studies

- Cancer Treatment :

- Antimicrobial Efficacy :

Q & A

Q. What are the established synthetic routes for 2-(2,5-Dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via oxidation of 3-aryl-2,5-dihydrofurans. A validated protocol involves:

- Step 1 : Reacting 4-aryl-3,6-dihydro-2H-pyrans with m-chloroperbenzoic acid (MCPBA) and BF₃·OEt₂ to form 3-aryl-2,5-dihydrofurans .

- Step 2 : Oxidizing the dihydrofuran intermediate using NaClO₂ and KH₂PO₄ in t-BuOH/H₂O to yield the carboxylic acid derivative .

- Key Factors :

- Solvent polarity (t-BuOH vs. hexafluoropropan-2-ol) affects reaction rates and stereoselectivity.

- Oxidizing agents (NaClO₂ vs. DDQ) influence byproduct formation. For example, DDQ promotes radical-mediated pathways, which may require quenching agents like 2-methyl-2-butene .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- 1H/13C NMR : Focus on the methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 170–175 ppm) signals. Diastereomer formation may split peaks; use 2D NMR (COSY, HSQC) to resolve overlaps .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆O₆: 293.1023) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and furan C=O (~1770 cm⁻¹) .

- Data Discrepancies : If NMR signals conflict with literature, recheck reaction purity (e.g., column chromatography with hexane/EtOAc gradients) or consider alternative diastereomers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Applications :

Optimize geometry using B3LYP/6-31G(d) to assess steric hindrance at the carbonyl group.

Calculate Fukui indices to identify electrophilic sites (e.g., C=O carbon) .

- Case Study : For analogous tetrahydrofuran-3-carboxylic acids, DFT revealed that electron-donating methoxy groups lower the LUMO energy, enhancing reactivity toward amines .

Q. What enzymatic strategies could modify the dimethoxyphenyl moiety while preserving the furan ring?

- Methodological Answer :

- Laccase-Mediated Oxidation : Use fungal laccases (e.g., Trametes versicolor) with O₂ to demethylate methoxy groups to hydroxyls. Reaction conditions: pH 5, 30°C, 24h .

- Challenges :

- Enzyme stability in organic solvents (e.g., t-BuOH).

- Competing furan ring oxidation; monitor via HPLC .

Q. How do electronic effects of the dimethoxyphenyl group influence acid-catalyzed ring-opening reactions?

- Methodological Answer :

- Mechanistic Insight :

- Methoxy groups donate electrons via resonance, stabilizing the furan ring against acid.

- Under strong acid (HCl/H₂SO₄), protonation at the carbonyl oxygen initiates ring-opening. Kinetic studies (e.g., Arrhenius plots) show slower degradation compared to non-methoxy analogs .

- Experimental Design :

- Compare hydrolysis rates (e.g., 1M HCl, 60°C) with control compounds lacking methoxy groups. Use LC-MS to track degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

- Resolution Strategy :

- Purity Assessment : Recrystallize using EtOAc/hexane (1:3) and validate via DSC. Impurities (e.g., unreacted dihydrofuran) depress melting points .

- Solubility : Discrepancies may arise from polymorphs. Test in DMSO, MeOH, and THF; report equilibration time (e.g., 24h stirring) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.